N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea

Description

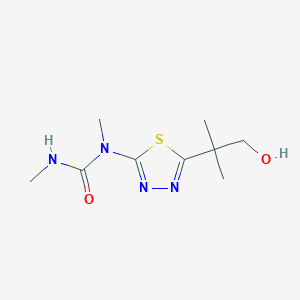

N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea is a urea derivative characterized by a 1,3,4-thiadiazole ring substituted at the 5-position with a 2-hydroxy-1,1-dimethylethyl group. This compound is a metabolite of the herbicide tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea), formed via hydroxylation of the tert-butyl group .

Properties

IUPAC Name |

1-[5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-9(2,5-14)6-11-12-8(16-6)13(4)7(15)10-3/h14H,5H2,1-4H3,(H,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBFNHISAHDKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=NN=C(S1)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65411-36-1 | |

| Record name | N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-(2-HYDROXY-1,1-DIMETHYLETHYL)-1,3,4-THIADIAZOL-2-YL)-N,N'-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K5O27R8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl Intermediate

- Starting from 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl derivatives, hydroxylation is performed to yield the 2-hydroxy-1,1-dimethylethyl substituent.

- Hydroxylation methods may involve selective oxidation using reagents such as osmium tetroxide or hydroboration-oxidation protocols to convert the tert-butyl side chain to the corresponding hydroxyalkyl derivative.

- Reaction conditions are optimized to prevent over-oxidation or ring degradation.

Coupling with Dimethylurea

- The hydroxy-substituted thiadiazole intermediate is reacted with methyl isocyanate or dimethylcarbamoyl chloride to form the N,N'-dimethylurea linkage.

- This step is typically conducted in anhydrous solvents such as tetrahydrofuran or dichloromethane at low temperatures (0–5°C) to control the reaction rate and avoid side reactions.

- Catalysts or bases like triethylamine may be used to facilitate urea bond formation.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

- Single-crystal X-ray diffraction can be employed for definitive structural confirmation, especially to verify the position of the hydroxy group and urea substitution.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiadiazole ring formation | Thiosemicarbazide + carboxylic acid derivative | Ethanol or DMF | Reflux | 70–85 | Cyclization under acidic/basic catalysis |

| Hydroxylation of tert-butyl | Hydroboration-oxidation (BH3·THF, H2O2/NaOH) | THF | 0–25°C | 60–75 | Selective oxidation to hydroxyalkyl |

| Urea formation | Methyl isocyanate + thiadiazole intermediate | DCM or THF | 0–5°C | 65–80 | Base catalyzed, moisture sensitive |

| Purification | Recrystallization or chromatography | Various | Ambient | — | To obtain pure product |

Research Findings and Optimization Notes

- The hydroxylation step is critical for biological activity modulation, as the hydroxy group increases polarity and may affect herbicidal efficacy.

- Reaction yields and purities are highly dependent on strict moisture control during the urea formation step due to the sensitivity of isocyanates.

- Alternative synthetic routes explored include direct substitution on preformed urea derivatives, but these often result in lower yields or more complex purification.

- The compound's metabolites, including this hydroxy derivative, have been studied for residue tolerance in agricultural products, emphasizing the importance of controlled synthesis for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine, alkylation using alkyl halides.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of halogenated or alkylated thiadiazole derivatives.

Scientific Research Applications

Herbicidal Applications

Tebuthiuron is primarily used as a pre-emergent and post-emergent herbicide in various crops. It inhibits photosynthesis in plants, effectively controlling weed growth.

Key Uses:

- Crop Protection : Utilized in the cultivation of crops such as sugarcane and other perennial crops to manage weed populations.

- Non-Crop Areas : Applied in non-crop areas like roadsides and railways to prevent unwanted vegetation.

Environmental Impact and Residue Management

The Environmental Protection Agency (EPA) has established tolerances for tebuthiuron residues in various agricultural commodities. These tolerances are crucial for ensuring food safety and environmental protection.

Tolerances for Residues :

| Commodity | Parts per Million (ppm) |

|---|---|

| Grass, forage | 10.0 |

| Grass, hay | 10.0 |

| Cattle, fat | 1.0 |

| Cattle, meat | 1.0 |

| Milk | 0.8 |

These tolerances help regulate the maximum allowable levels of tebuthiuron residues in food products, ensuring compliance with safety standards .

Case Study 1: Sugarcane Cultivation

In a study conducted on sugarcane fields treated with tebuthiuron, researchers observed significant reductions in weed biomass compared to untreated plots. The application of tebuthiuron resulted in improved sugarcane yield due to reduced competition from weeds.

Case Study 2: Environmental Monitoring

A multi-year study monitored the environmental impact of tebuthiuron application near water bodies. The results indicated that while tebuthiuron effectively controlled weeds, careful management practices were necessary to minimize runoff into aquatic ecosystems.

Regulatory Status

Tebuthiuron is registered for use under specific guidelines established by regulatory bodies such as the EPA. Continuous monitoring and research are conducted to assess its long-term effects on human health and the environment.

Mechanism of Action

The mechanism of action of N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the 1,3,4-thiadiazolylurea herbicide class. Key structural analogues include:

| Compound Name | Substituents on 1,3,4-Thiadiazole Ring | Key Functional Groups |

|---|---|---|

| Tebuthiuron (Parent compound) | 5-(1,1-Dimethylethyl) | N,N'-dimethylurea |

| Target Metabolite | 5-(2-Hydroxy-1,1-dimethylethyl) | N,N'-dimethylurea |

| Buthidazole | 5-(1,1-Dimethylethyl) | 4-hydroxy-1-methyl-2-imidazolidinone |

| Ethidimuron | 5-(Ethylsulfonyl) | N,N'-dimethylurea |

| Diuron | 3-(3,4-Dichlorophenyl) | 1,1-dimethylurea |

Structural Insights :

- The hydroxy-dimethylethyl group in the target metabolite increases polarity compared to tebuthiuron’s tert-butyl group, likely altering solubility and environmental mobility .

- Buthidazole replaces the urea moiety with an imidazolidinone ring, conferring distinct herbicidal activity .

Herbicidal Activity

- Used in sugarcane and rangelands .

- Diuron : Broad-spectrum herbicide; often formulated with tebuthiuron (e.g., RAINBOW WEED KILLER 4037) for synergistic effects .

Environmental Behavior

- Leaching Potential: Buthidazole > Tebuthiuron ≈ CN-10-3510 (a urea analogue) .

- Soil Residues : Ethidimuron and methabenzthiazuron (N-2-benzothiazolyl-N,N'-dimethylurea) form bound residues persisting >20 years, highlighting urea derivatives' environmental persistence .

- Regulatory Status : The EPA mandates residue limits for the target metabolite in crops (e.g., 0.2 mg/kg in topsoil) and dairy products, reflecting its stability post-application .

Mechanism of Action

- Tebuthiuron and Metabolite : Inhibit photosystem II by binding to the D1 protein, disrupting electron transport .

- Buthidazole: Shares the thiadiazolyl core but acts via imidazolidinone-mediated inhibition, possibly targeting alternative photosynthetic pathways .

- Diuron: Blocks plastoquinone binding in photosystem II, similar to tebuthiuron but with enhanced soil adsorption due to aromatic chlorination .

Ecotoxicological and Regulatory Considerations

Biological Activity

N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C9H16N4O2S

- CAS Number: 65411-36-1

- SMILES Notation: CC(C)(CO)c1sc(nn1)N(C)C(=O)NC

This compound belongs to the thiadiazole class of compounds, which are known for their diverse biological activities. The unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance:

- Enzyme Inhibition: It has been observed to inhibit certain bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria .

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria .

Biological Activities

Antimicrobial Properties:

Research indicates that this compound demonstrates promising antimicrobial activity. In studies comparing its efficacy against standard antibiotics like ampicillin and streptomycin, it showed superior potency in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for some tested strains were as low as 0.008 μg/mL .

Antifungal and Anticancer Activities:

Additionally, this compound has been investigated for antifungal properties and potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain fungal strains and exhibit cytotoxic effects on cancer cell lines .

Case Studies and Experimental Data

These findings underscore the potential of this compound as a valuable candidate for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

- Step 1 : Preparation of the 1,3,4-thiadiazole core by cyclizing thiosemicarbazide derivatives under acidic conditions .

- Step 2 : Introducing the 2-hydroxy-1,1-dimethylethyl group via alkylation or hydroxy-protection strategies (e.g., using tert-butyl glycidyl ether as a precursor).

- Step 3 : Methylation of urea groups using methyl isocyanate or dimethyl sulfate under controlled pH and temperature .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions and purity. For example, the hydroxyl proton in the 2-hydroxy-1,1-dimethylethyl group appears as a singlet in H NMR .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC with UV detection (e.g., at 254 nm) for quantifying impurities .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity using broth microdilution (e.g., against Gram-positive/negative bacteria or fungi) with MIC (minimum inhibitory concentration) determination .

- Enzyme Inhibition : Evaluate interactions with targets like urease or carbonic anhydrase using spectrophotometric assays (e.g., phenol red method for urease activity) .

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl vs. tert-butyl groups) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare the target compound with analogs (e.g., Tebuthiuron, which lacks the hydroxyl group) in standardized assays. For example, the hydroxyl group may enhance solubility but reduce membrane permeability, altering bioavailability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like urease. The hydroxyl group may form hydrogen bonds with active-site residues, improving inhibition .

- Experimental Validation : Synthesize derivatives with modified substituents and correlate activity trends via regression analysis .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Orthogonal Assays : Replicate results using alternative methods (e.g., fluorometric vs. colorimetric enzyme assays) to rule out interference from compound absorbance .

- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Metabolite Screening : Use LC-MS to detect degradation products that may confound activity measurements .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Screen palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to reduce side products .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, followed by aqueous workup to isolate products .

- Process Monitoring : Implement in-line FTIR or PAT (process analytical technology) to track reaction completion and minimize byproduct formation .

Q. How can environmental degradation pathways be studied experimentally?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and analyze degradation products via GC-MS .

- Soil Metabolism : Incubate C-labeled compound in soil microcosms and track metabolite formation using radio-HPLC .

- Hydrolysis Kinetics : Measure half-life under varying pH (3–9) and temperatures (25–50°C) to model stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.